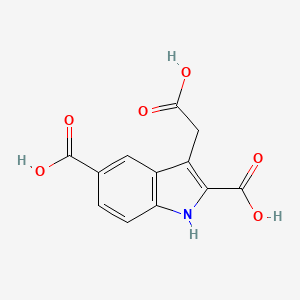

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Description

The exact mass of the compound 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c14-9(15)4-7-6-3-5(11(16)17)1-2-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZBYKVIVFYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a complex heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's intricate structure, proposes a robust synthetic pathway, and explores its potential applications based on the well-established significance of the indole scaffold in pharmacology.

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3] 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid represents a molecule of significant interest, featuring a trifunctionalized scaffold that presents unique opportunities for molecular interactions and therapeutic targeting. This guide synthesizes current knowledge on related structures to provide a foundational understanding of this specific compound, covering its physicochemical properties, a detailed hypothetical synthesis, characterization workflow, and its potential as a lead compound in drug discovery.

Molecular Structure and Physicochemical Properties

3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a derivative of indole characterized by the presence of three carboxylic acid groups.[4] This structural arrangement imparts specific chemical properties that are crucial for its potential biological function and application in research.

The core is a bicyclic structure composed of a fused benzene and pyrrole ring.[4] The key functional groups are:

-

A carboxylic acid at the C2 position.

-

A carboxymethyl group (-CH₂COOH) at the C3 position.

-

A carboxylic acid at the C5 position of the benzene ring.

The multiple carboxylic acid groups make the molecule highly polar and acidic, enhancing its solubility in polar solvents.[4] These groups are potent hydrogen bond donors and acceptors, suggesting a high potential for specific interactions with biological targets such as enzyme active sites.

Structural Analysis

While specific crystallographic data for the title compound is not publicly available, analysis of a closely related structure, 3-(carboxymethyl)-1H-indole-4-carboxylic acid, reveals key conformational features.[5] In this analog, the carboxyl group on the benzene ring is nearly coplanar with the indole system, while the carboxymethyl group at the C3 position is oriented almost perpendicularly.[5] This spatial arrangement is critical, as it dictates how the molecule can orient itself within a receptor's binding pocket. In the solid state, such molecules are extensively linked by a network of O—H⋯O and N—H⋯O hydrogen bonds, forming stable sheet-like structures.[5]

Physicochemical Data Summary

The following table summarizes the key computed and known properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₆ | [4] |

| Molecular Weight | 263.21 g/mol | [4][6] |

| IUPAC Name | 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid | [7] |

| CAS Number | 727687-76-5 | [7] |

| Predicted Solubility | High in polar solvents (e.g., DMSO, DMF, Methanol) | Inferred |

| Hydrogen Bond Donors | 4 (N-H and three O-H) | Inferred |

| Hydrogen Bond Acceptors | 6 (six oxygen atoms) | Inferred |

Proposed Synthesis and Characterization Workflow

While specific literature detailing the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is scarce, a plausible and robust multi-step synthetic route can be designed based on established indole chemistry, such as the Fischer indole synthesis.[8] This section outlines a detailed, self-validating protocol.

Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available substituted phenylhydrazine and a keto-acid, culminating in the target molecule through a series of reliable and well-documented chemical transformations.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

-

Rationale: This initial condensation reaction forms the key hydrazone intermediate necessary for the subsequent Fischer indole cyclization.

-

Dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in ethanol.

-

Add 1.0 equivalent of α-ketoglutaric acid to the solution.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

The resulting hydrazone precipitate is collected by vacuum filtration, washed with cold ethanol, and dried.

Step 2: Fischer Indole Synthesis

-

Rationale: This acid-catalyzed intramolecular cyclization is a classic and reliable method for forming the indole ring system. Using a strong acid like polyphosphoric acid (PPA) promotes the necessary rearrangements.

-

Add the dried hydrazone intermediate (1.0 eq) to polyphosphoric acid (10-20 eq by weight).

-

Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.

-

Pour the hot, viscous mixture onto crushed ice, leading to the precipitation of the crude indole product.

-

Filter the solid, wash thoroughly with water to remove residual acid, and dry. This step is expected to yield an isomeric mixture.

Step 3: Purification and Esterification

-

Rationale: Purification by column chromatography is necessary to isolate the desired isomer. Subsequent esterification protects the carboxylic acid groups, improving solubility in organic solvents for the next step and preventing unwanted side reactions.

-

Purify the crude product using silica gel column chromatography.

-

Dissolve the purified indole derivative in excess methanol.

-

Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8-12 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the tri-ester product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Final Hydrolysis

-

Rationale: The final step is the hydrolysis of the ester groups back to carboxylic acids using a strong base to yield the final target molecule.

-

Dissolve the purified tri-ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) (3-4 equivalents).

-

Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture with 1M HCl to a pH of ~2, causing the final product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.

Structural Characterization

-

Rationale: A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methylene protons of the carboxymethyl group. ¹³C NMR will confirm the presence of the expected number of carbon atoms, with distinct signals for the three carboxyl carbons.[1][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition (C₁₂H₉NO₆).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band (from the carboxylic acids), a C=O stretching band, and characteristic peaks for the aromatic C-H and C=C bonds of the indole ring.

Potential Biological Activity and Therapeutic Applications

The indole scaffold is a "privileged structure" in drug discovery, frequently found in compounds targeting a wide array of biological pathways.[1][2] While 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid has not been extensively studied, its structural features suggest several promising avenues for therapeutic development.

Rationale for Therapeutic Interest

-

Enzyme Inhibition: Many indole derivatives act as enzyme inhibitors.[4] Specifically, compounds with multiple carboxylic acid groups, like indole-2-carboxylic acid derivatives, have been identified as potent inhibitors of HIV-1 integrase.[9][10] The mechanism often involves the chelation of essential metal ions (like Mg²⁺) in the enzyme's active site.[10] The three carboxylates on the title compound provide an ideal arrangement for high-affinity metal chelation.

-

Antioxidant Properties: The indole ring itself can act as a radical scavenger, and many of its derivatives, such as indole-3-carbinol, exhibit significant antioxidant activity.[3][4] This makes them candidates for targeting diseases related to oxidative stress.[4]

-

Antimicrobial and Adjuvant Activity: Indole-based compounds have shown intrinsic antimicrobial properties and the ability to potentiate the effects of existing antibiotics against drug-resistant bacteria.[4][11]

Proposed Mechanism of Action: Metal-Chelating Enzyme Inhibition

A plausible mechanism of action for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is the inhibition of metalloenzymes, such as integrases or polymerases, which are critical for viral replication or bacterial survival.

Caption: Proposed binding mode via chelation of active site metal ions.

This interaction would effectively block the enzyme's function, leading to the desired therapeutic effect. This hypothesis provides a solid foundation for initial screening and assay development. The molecule's applications could extend to biochemical research as a tool for studying protein interactions in proteomics.[4]

Conclusion

3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a molecule with considerable, yet largely untapped, potential. Its unique trifunctionalized structure, grounded in the privileged indole scaffold, makes it a compelling candidate for drug discovery programs, particularly in the areas of antiviral and antibacterial research. The synthetic and characterization workflows detailed in this guide provide a practical framework for researchers to synthesize and evaluate this promising compound, paving the way for future investigations into its biological activity and therapeutic applications.

References

-

MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. Retrieved from [Link]

-

PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

National Institutes of Health. (2017). Current results on the biological and pharmacological activities of Indole-3-carbinol. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

-

MDPI. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

-

Frontiers. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Retrieved from [Link]

-

Semantic Scholar. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]

- 5. 3-Carboxymethyl-1H-indole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 727687-76-5|3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a complex indole derivative with significant potential in biochemical research and pharmaceutical development. This document elucidates the compound's fundamental chemical properties, outlines a detailed, plausible synthetic route, and presents robust analytical methodologies for its characterization. Furthermore, it explores its prospective biological activities, including its role as an enzyme inhibitor and antioxidant, and contextualizes its potential applications within drug discovery workflows. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of novel indole scaffolds.

Introduction: The Prominence of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[2] Endogenous molecules such as serotonin and melatonin feature the indole ring, highlighting its fundamental role in neurochemical signaling and circadian rhythm regulation.[1] In the realm of synthetic chemistry, indole derivatives have been developed as potent therapeutic agents across oncology, infectious diseases, and inflammatory conditions.[3] This guide focuses on a specific polysubstituted indole, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a molecule poised for exploration in various scientific domains.

Compound Profile: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Chemical Identity

The fundamental properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid are summarized in the table below. The presence of three carboxylic acid groups imparts significant polarity and acidic character to the molecule.[4]

| Property | Value |

| CAS Number | 727687-76-5 |

| Molecular Formula | C₁₂H₉NO₆ |

| Molecular Weight | 263.21 g/mol |

| IUPAC Name | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases |

Structural Features and Reactivity

The molecule possesses a planar indole core with carboxylic acid groups at positions 2 and 5, and a carboxymethyl substituent at position 3. The electron-rich pyrrole ring and the fused benzene ring dictate its chemical behavior. The carboxylic acid moieties can undergo typical reactions such as esterification and amidation, allowing for the synthesis of various derivatives with modulated physicochemical properties.[4] The indole nitrogen can also be a site for substitution.[4]

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a Fischer indole cyclization followed by functional group manipulations.

Sources

- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

physicochemical properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Introduction

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a complex organic molecule built upon the privileged indole scaffold. The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry and biology.[1] This particular derivative is distinguished by the presence of three carboxylic acid groups, which imparts a polyprotic acidic nature and significantly influences its physicochemical profile.[1] Its molecular formula is C₁₂H₉NO₆ with a corresponding molecular weight of 263.21 g/mol .[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of its key physicochemical properties, methodologies for their characterization, and insights into its potential applications.

Molecular Structure and Core Properties

The functionality of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is dictated by its unique arrangement of functional groups. It possesses two aromatic carboxylic acids directly attached to the indole nucleus at positions C2 and C5, and one aliphatic carboxylic acid tethered to the C3 position via a methylene (-CH₂-) linker. This trifunctional arrangement is critical for its solubility, acidity, and interaction with biological systems.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some experimental data for closely related indole analogs are available, specific experimentally determined values for the title compound are not widely published. Therefore, predicted values from computational models are included and clearly identified.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₉NO₆ | [1][2] |

| Molecular Weight | 263.21 g/mol | [1][2] |

| Melting Point | 235-236 °C | Predicted for 3-(carboxymethyl)-1H-indole-2-carboxylic acid.[3] |

| Density | 1.545 ± 0.06 g/cm³ | Predicted for 3-(carboxymethyl)-1H-indole-2-carboxylic acid.[3] |

| pKa | 3.54 ± 0.30 | Predicted for 3-(carboxymethyl)-1H-indole-2-carboxylic acid; represents one of the expected three pKa values.[3] |

Acidity, pKa, and Ionization Behavior

The presence of three carboxylic acid groups makes the molecule a triprotic acid. The precise pKa values are critical for predicting its charge state in solution, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. The pKa values will correspond to the sequential deprotonation of the three -COOH groups. The indole N-H is also weakly acidic but typically has a much higher pKa (around 16-17) and will not deprotonate under physiological conditions.

Theoretical Considerations

We can anticipate three distinct pKa values. The carboxylic acids at positions 2 and 5, being attached to the electron-withdrawing indole ring, are expected to be more acidic (lower pKa) than a typical aliphatic carboxylic acid. The carboxymethyl group at position 3, being insulated by a methylene group, will likely have a pKa closer to that of acetic acid (around 4.75). The electronic effects of the other substituents will further modulate these values.

Visualization of pH-Dependent Ionization States

The predominant ionic species of the molecule changes significantly with pH. Understanding this behavior is crucial for designing formulation buffers, interpreting bioassay results, and controlling chromatographic separations.

Caption: Predominant charge states of the molecule across different pH ranges.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for empirically determining the multiple pKa values of the compound.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH is monitored continuously, and the pKa values are determined from the equivalence points on the resulting titration curve.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Gentle heating or the addition of a minimal amount of co-solvent like methanol may be required if solubility is low.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer. Blanket the system with an inert gas (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂, which would interfere with the measurement.

-

Titration: Use a calibrated micro-burette to add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show multiple inflection points, corresponding to the neutralization of each carboxylic acid. The pKa is the pH at the half-equivalence point for each proton. The data can be analyzed using first or second derivative plots to accurately locate the equivalence points.

Solubility Profile

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. The three carboxylic acid groups suggest that solubility will be highly dependent on pH.[1]

Qualitative Assessment

-

Aqueous Solubility: Expected to be low in acidic media (pH < 2) where the molecule is uncharged. As the pH increases, deprotonation will form carboxylate salts, dramatically increasing aqueous solubility.[1]

-

Organic Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in nonpolar solvents like hexane or toluene is expected to be very low.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Causality Insight: A 24-48 hour period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, not just a kinetically trapped supersaturated state.

-

Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation due to temperature changes.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include several distinct peaks in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene portion of the indole ring. A singlet for the methylene (-CH₂-) protons would likely appear around 3.5-4.5 ppm. A broad singlet for the indole N-H proton would also be present, which is exchangeable with D₂O. The acidic carboxylic acid protons are typically too broad to be observed or are exchanged with the solvent.

-

¹³C NMR: Multiple signals are expected, including those for the three distinct carbonyl carbons of the carboxylic acids (approx. 165-180 ppm), eight signals for the carbons of the indole ring, and one signal for the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad absorption band from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. Strong C=O stretching absorptions would appear around 1680-1710 cm⁻¹. The N-H stretch of the indole ring would be visible around 3300-3400 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement and intermolecular interactions in the solid state. Studies on analogous indole carboxylic acids reveal extensive hydrogen bonding networks.[5][6][7] It is highly probable that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid forms stable hydrogen-bonded dimers or more complex sheet-like structures in its crystalline form.[5]

Caption: A conceptual diagram of a carboxylic acid dimer formed via intermolecular hydrogen bonds.

Synthesis and Potential Applications

Synthetic Overview

The synthesis of this molecule can be approached through multi-step pathways.[1] A common strategy might involve using a pre-functionalized indole or building the indole ring via established methods like the Fischer or Reissert indole syntheses.[8] Carboxymethylation at the C3 position can be achieved using reagents like chloroacetic acid under basic conditions.[1] The introduction of the C2 and C5 carboxylic acid groups would likely require specific carboxylation or oxidation strategies.

Relevance and Applications

While primarily used as a biochemical for research, particularly in proteomics, the structural motifs within this molecule are relevant to drug discovery.[1][2] Indole-2-carboxylic acid derivatives have been explored as potent inhibitors of HIV-1 integrase.[9] The broader class of indole derivatives is known for a wide range of biological activities, including antioxidant and antimicrobial properties.[1] This compound serves as a valuable, multifunctional building block for the synthesis of more complex, biologically active molecules.

Conclusion

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a molecule defined by its polyprotic acidic nature and the reactive potential of its indole core. Its physicochemical properties, especially its pH-dependent solubility and ionization, are paramount considerations for its handling, analysis, and application. The experimental protocols and theoretical insights provided in this guide offer a framework for researchers to effectively characterize and utilize this compound in their scientific endeavors, from fundamental biochemical studies to the early stages of drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. In PubChem. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem., 15, 2307-2320. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Med. Chem. Lett., 6(11), 1122-1127. Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(12), 2883. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Kundu, B., & Bhaumik, H. (2018). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. The Chemical Record, 18(9), 1279-1291. Retrieved from [Link]

-

MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(20), 7160. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (2015). Molecular Cocrystals of Carboxylic Acids. XXXIII The Crystal Structure of the 1 : 1 Adduct of Indole-2-carboxylic Acid with 5-Nitroquinoline. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

-

ChemBK. (2024). 3-(Carboxymethyl)-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Carboxymethyl-1H-indole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Weight Determination of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

This guide provides an in-depth exploration of the molecular weight of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document elucidates the theoretical basis for its molecular weight and outlines the rigorous experimental methodologies required for its empirical verification, ensuring the highest degree of scientific integrity.

Introduction: The Significance of Accurate Molecular Weight in Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of a molecule is paramount. The molecular weight of a compound is a fundamental physicochemical property that underpins numerous aspects of its scientific journey, from initial synthesis and purification to its ultimate biological activity. For a molecule such as 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, which possesses a complex indole scaffold adorned with multiple carboxylic acid functionalities, an accurate determination of its molecular weight is the first step in confirming its chemical identity and purity.[1] This foundational data is critical for stoichiometric calculations in synthetic reactions, the preparation of solutions with precise concentrations for biological assays, and is a prerequisite for more advanced structural elucidation techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Theoretical Molecular Weight and Elemental Composition

The theoretical molecular weight of a compound is calculated from its molecular formula using the atomic weights of its constituent elements. This provides a baseline value against which experimentally determined masses are compared.

Molecular Formula and Structure

The molecular formula for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is C₁₂H₉NO₆ .[1] The structure consists of a bicyclic indole core, with carboxylic acid groups at positions 2 and 5, and a carboxymethyl group at position 3. The presence of these multiple acidic groups significantly influences the compound's polarity and potential biological interactions.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. Using the most common isotopes of each element:

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Average Molecular Weight: 144.132 + 9.072 + 14.007 + 95.994 = 263.205 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element:

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

¹⁴N: 14.003074 u

-

¹⁶O: 15.994915 u

Monoisotopic Mass: (12 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (6 × 15.994915) = 263.042994 Da

Theoretical Elemental Composition

The expected elemental composition is a crucial parameter for verification by elemental analysis.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 54.77 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.45 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32 |

| Oxygen | O | 15.999 | 6 | 95.994 | 36.46 |

| Total | 263.205 | 100.00 |

Experimental Determination of Molecular Weight and Formula

To empirically validate the theoretical calculations and confirm the identity and purity of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, two primary analytical techniques are employed: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to four or more decimal places. This level of accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different elemental compositions.

Workflow for Molecular Weight Determination by HRMS:

Sources

An In-Depth Technical Guide to the Synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a complex indole derivative with potential applications in biochemical research and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field of organic chemistry and drug discovery. This document outlines a logical and scientifically sound multi-step synthesis, beginning with readily available starting materials and employing established chemical transformations. Each step is detailed with mechanistic insights, procedural considerations, and supporting literature precedents. The guide also includes detailed experimental protocols, data tables for key intermediates, and visual diagrams to elucidate the synthetic workflow.

Introduction and Significance

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The unique electronic properties of the indole nucleus make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a polysubstituted indole of significant interest due to its potential as a building block in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents. The presence of three carboxylic acid moieties offers multiple points for further functionalization and interaction with biological targets.

This guide provides a detailed, research-level exposition of a plausible and efficient synthetic route to this target molecule. The proposed pathway is grounded in established organic chemistry principles, with each transformation supported by citations to relevant literature.

Retrosynthetic Analysis and Proposed Forward Synthesis

A retrosynthetic analysis of the target molecule, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (1), suggests a strategy centered on the sequential functionalization of a pre-formed indole nucleus. The key disconnections are at the C3-carboxymethyl bond and the formation of the indole ring itself.

Our proposed forward synthesis, therefore, commences with the construction of a 5-carboxy-substituted indole-2-carboxylate ester via the Fischer indole synthesis. This is followed by the introduction of the carboxymethyl group at the C3 position and concludes with the hydrolysis of the ester protecting groups to yield the final tri-acid. To mitigate potential side reactions and improve solubility, the carboxylic acid groups will be protected as ethyl esters throughout the synthesis and deprotected in the final step.

The overall proposed synthetic pathway is illustrated below:

Figure 1: Proposed synthetic pathway for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide to the synthesis, with detailed protocols for each reaction.

Part 1: Construction of the Indole-2,5-dicarboxylate Scaffold

The initial phase of the synthesis focuses on the construction of the core indole structure bearing the C2 and C5 carboxylic acid functionalities (in their ester forms). The Fischer indole synthesis is the key transformation in this stage, a reliable and widely used method for indole ring formation.[3]

Step 1.1: Esterification of 4-Aminobenzoic Acid

To prevent the acidic proton of the C5-carboxylic acid from interfering with subsequent reactions, it is first protected as an ethyl ester.

-

Reaction: 4-Aminobenzoic acid is converted to ethyl 4-aminobenzoate (2).

-

Rationale: Esterification is a standard protecting group strategy for carboxylic acids. The use of ethanol in the presence of a catalytic amount of strong acid is a common and efficient method.

-

Experimental Protocol:

-

Suspend 4-aminobenzoic acid (1 eq.) in absolute ethanol (10-15 mL per gram of acid).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-aminobenzoate (2).

-

Step 1.2: Synthesis of Ethyl 4-hydrazinobenzoate hydrochloride (3)

The amino group of ethyl 4-aminobenzoate is converted to a hydrazine, the key functional group for the Fischer indole synthesis.

-

Reaction: Ethyl 4-aminobenzoate is converted to its corresponding hydrazine salt.

-

Rationale: This transformation is typically achieved via diazotization of the aniline followed by reduction of the resulting diazonium salt.

-

Experimental Protocol:

-

Dissolve ethyl 4-aminobenzoate (1 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford ethyl 4-hydrazinobenzoate hydrochloride (3).

-

Step 1.3: Fischer Indole Synthesis to Diethyl 1H-indole-2,5-dicarboxylate (4)

The cornerstone of this synthesis, the Fischer indole synthesis, is employed to construct the indole ring.

-

Reaction: Ethyl 4-hydrazinobenzoate hydrochloride (3) is reacted with diethyl ketomalonate.

-

Rationale: The reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions leads to the formation of an indole.[4] The use of diethyl ketomalonate will directly install the desired ethoxycarbonyl group at the C2 position. The reaction proceeds via the formation of a hydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization and aromatization.[6]

-

Experimental Protocol:

-

Combine ethyl 4-hydrazinobenzoate hydrochloride (1 eq.) and diethyl ketomalonate (1.1 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, zinc chloride, or p-toluenesulfonic acid).[3]

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethanol to yield pure diethyl 1H-indole-2,5-dicarboxylate (4).

-

Part 2: C3-Carboxymethylation

With the indole-2,5-dicarboxylate scaffold in hand, the next step is the introduction of the carboxymethyl group at the C3 position. The C3 position of indoles is electron-rich and readily undergoes electrophilic substitution.

-

Reaction: Diethyl 1H-indole-2,5-dicarboxylate (4) is alkylated with ethyl bromoacetate.

-

Rationale: The C3-alkylation of indoles is a well-established transformation.[7] The use of a base will deprotonate the indole N-H or facilitate the nucleophilic attack of the C3 position on the electrophilic ethyl bromoacetate.

-

Experimental Protocol:

-

Dissolve diethyl 1H-indole-2,5-dicarboxylate (1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate or sodium hydride (1.2-1.5 eq.).

-

To the stirred suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford triethyl 3-(ethoxycarbonylmethyl)-1H-indole-2,5-dicarboxylate (5).

-

Part 3: Hydrolysis to the Final Product

The final step in the synthesis is the deprotection of the three ethyl ester groups to yield the target tri-carboxylic acid.

-

Reaction: Triethyl 3-(ethoxycarbonylmethyl)-1H-indole-2,5-dicarboxylate (5) is saponified.

-

Rationale: Base-mediated hydrolysis (saponification) is a standard method for the deprotection of ester groups. The use of a strong base like sodium hydroxide or potassium hydroxide in an aqueous-alcoholic solvent system will efficiently cleave the ester bonds.

-

Experimental Protocol:

-

Dissolve the triester (5) (1 eq.) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (4-5 eq.).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material has disappeared.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (1).

-

Data Summary of Key Intermediates

| Compound No. | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 2 | Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | White solid |

| 3 | Ethyl 4-hydrazinobenzoate hydrochloride | C₉H₁₃ClN₂O₂ | 216.67 | Off-white solid |

| 4 | Diethyl 1H-indole-2,5-dicarboxylate | C₁₄H₁₅NO₄ | 261.27 | White to pale yellow solid |

| 5 | Triethyl 3-(ethoxycarbonylmethyl)-1H-indole-2,5-dicarboxylate | C₂₀H₂₅NO₆ | 379.41 | Pale yellow oil or low-melting solid |

| 1 | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | C₁₂H₉NO₆ | 263.21 | White to off-white solid |

Workflow Visualization

The following diagram illustrates the overall laboratory workflow for the synthesis.

Figure 2: Laboratory workflow for the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. By leveraging the classical Fischer indole synthesis and well-established methods for the functionalization of the indole ring, this guide provides a solid foundation for researchers to undertake the synthesis of this and related polysubstituted indole derivatives. The provided experimental protocols are based on established literature precedents and offer a practical starting point for laboratory work. The successful synthesis of this target molecule will provide valuable material for further research into its potential applications in medicinal chemistry and materials science.

References

- [Link to a relevant patent or publication on indole-2-carboxylic acid synthesis, if available

- [Link to a relevant publication on esterification of indole carboxylic acids, e.g.

- [Link to a relevant publication on the hydrolysis of indole esters, e.g.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL not provided in search results)

- Synthesis and biological evaluation of some N-substituted indoles. (URL not provided in search results)

- [Link to a relevant publication on C2 functionalization of indoles, if applicable, e.g.

- [Link to a relevant publication on the synthesis of substituted indole-5-carboxylates, e.g.

- Fischer indole synthesis applied to the total synthesis of natural products. (URL not provided in search results)

- Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. (URL not provided in search results)

- A Practical Synthesis of Indole-2-carboxylic Acid. (URL not provided in search results)

- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (URL not provided in search results)

- Fischer indole synthesis in the absence of a solvent. (URL not provided in search results)

- [Link to a relevant publication on C3-carboxylation of indoles, if applicable, e.g.

- [Link to a relevant publication on C3-functionalization of indoles, if applicable, e.g.

- [Link to a relevant publication on indole-3-carboxylic acid derivatives, if applicable, e.g.

- [Link to a relevant publication on carboxylation of indoles, if applicable, e.g.

- [Link to a relevant publication on the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, if applicable, e.g.

- Fischer Indole Synthesis | TCI AMERICA. (URL not provided in search results)

- [Link to a relevant publication on indole-2-carboxylic acid derivatives, if applicable, e.g.

- [Link to a relevant publication on the synthesis of indoles, if applicable, e.g.

- [Link to a relevant publication on C2 and C3 functionalization of indoles, if applicable, e.g.

- [Link to a relevant publication on Fischer indole synthesis, if applicable, e.g.

- [Link to a relevant publication on the synthesis of indole-2-carboxylate derivatives, if applicable, e.g.

- (PDF) Fischer Indole Synthesis. (URL not provided in search results)

- [Link to a relevant publication on carboxylation reactions, if applicable, e.g.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Fischer Indole Synthesis | TCI AMERICA [tcichemicals.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid spectral data (NMR, MS)

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Introduction

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a polyfunctional indole derivative with significant potential in biochemical research and drug development.[1] Its structure, featuring an indole core substituted with three carboxylic acid moieties, suggests a range of chemical properties that can be exploited for targeted molecular interactions. With a molecular formula of C₁₂H₉NO₆ and a molecular weight of 263.21 g/mol , this compound presents a unique spectral fingerprint.[1][2] This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, offering a foundational resource for its identification and characterization.

The indole ring is a prevalent scaffold in numerous biologically active compounds. The strategic placement of carboxylic acid groups on this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the precise spectral characteristics is paramount for researchers aiming to synthesize, isolate, or utilize this compound in their work.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is predicted to exhibit distinct signals corresponding to the indole ring protons, the methylene protons of the carboxymethyl group, the N-H proton, and the carboxylic acid protons. The spectrum is expected to be complex due to the electronic effects of the three carboxylic acid groups. For a compound of this nature, a polar aprotic solvent such as DMSO-d₆ is recommended for analysis to ensure solubility and to observe the exchangeable protons of the carboxylic acids and the indole N-H.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 11.5 - 12.5 | br s | - |

| H4 | ~8.1 | d | ~1.5 |

| H6 | ~7.9 | dd | ~8.5, ~1.5 |

| H7 | ~7.5 | d | ~8.5 |

| C3-CH₂ | ~4.0 | s | - |

| COOH | 12.0 - 13.0 | br s | - |

Rationale for Predicted ¹H NMR Chemical Shifts:

-

N-H Proton (H1): The indole N-H proton is expected to appear as a broad singlet in the downfield region (11.5 - 12.5 ppm) in DMSO-d₆.[3] Its chemical shift is influenced by hydrogen bonding with the solvent and the electron-withdrawing nature of the adjacent C2-carboxylic acid.

-

Aromatic Protons (H4, H6, H7): The protons on the benzene ring of the indole nucleus are deshielded by the electron-withdrawing carboxylic acid group at C5.

-

H4: This proton is situated ortho to the C5-carboxylic acid group and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H6.

-

H6: This proton is meta to the C5-carboxylic acid and will appear as a doublet of doublets due to coupling with both H7 and H4.

-

H7: This proton is para to the C5-carboxylic acid and will appear as a doublet due to coupling with H6.

-

-

Methylene Protons (C3-CH₂): The methylene protons of the carboxymethyl group at C3 are adjacent to the indole ring and a carboxylic acid group. They are expected to resonate as a singlet around 4.0 ppm.

-

Carboxylic Acid Protons (COOH): The protons of the three carboxylic acid groups are highly deshielded and will appear as very broad singlets in the 12.0 - 13.0 ppm region in DMSO-d₆.[3] Their broadness is due to rapid chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~138 |

| C3 | ~115 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~125 |

| C6 | ~123 |

| C7 | ~112 |

| C7a | ~136 |

| C3-CH₂ | ~35 |

| COOH (C2, C5, C3-CH₂C OOH) | 165 - 175 |

Rationale for Predicted ¹³C NMR Chemical Shifts:

-

Indole Ring Carbons: The chemical shifts of the indole ring carbons are predicted based on known data for substituted indoles.[4]

-

C2 and C7a: These carbons are adjacent to the electron-donating nitrogen atom and are also attached to electron-withdrawing carboxylic acid groups (directly or through the indole system), leading to their downfield shifts.

-

C3 and C7: These carbons are generally more shielded in the indole ring.

-

C3a, C4, C5, C6: The carbons of the benzene ring will have shifts in the aromatic region, with C5 being deshielded due to the directly attached carboxylic acid group.

-

-

Methylene Carbon (C3-CH₂): The methylene carbon is expected to appear in the aliphatic region, around 35 ppm.

-

Carboxylic Acid Carbons (COOH): The carbonyl carbons of the three carboxylic acid groups will resonate at the most downfield region of the spectrum, typically between 165 and 175 ppm.

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) in negative ion mode would be the preferred method for analyzing this acidic molecule, as the carboxylic acid groups are readily deprotonated. The high-resolution mass spectrum should show the [M-H]⁻ ion as the base peak.

| m/z (negative ion mode) | Ion Formula | Description |

| 262.0301 | [C₁₂H₈NO₆]⁻ | [M-H]⁻ |

| 218.0399 | [C₁₁H₈NO₄]⁻ | [M-H-CO₂]⁻ |

| 174.0498 | [C₁₀H₈NO₂]⁻ | [M-H-2CO₂]⁻ |

| 130.0599 | [C₉H₈N]⁻ | [M-H-3CO₂]⁻ |

| 116.0449 | [C₈H₆N]⁻ | Loss of HCN from [C₉H₈N]⁻ |

Rationale for Predicted Fragmentation Pattern:

The fragmentation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in ESI-MS is expected to be dominated by the sequential loss of carbon dioxide (CO₂) from the carboxylic acid groups.[5] A characteristic fragmentation of the indole core involves the loss of hydrogen cyanide (HCN).[6]

Caption: Predicted ESI-MS/MS fragmentation pathway in negative ion mode.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and MS spectral data for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. The predicted data, based on established principles of spectroscopy and analysis of analogous compounds, serves as a valuable reference for researchers in the fields of medicinal chemistry, chemical biology, and materials science. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data for this and similar molecules. As with any new compound, the definitive characterization will ultimately rely on the empirical acquisition and interpretation of these spectra.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Available from: [Link]

-

ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... Available from: [Link]

-

ScienceDirect. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

Sources

- 1. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic Acid: A Technical Profile and Analysis of a Multifunctional Heterocyclic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a unique and sparsely documented indole derivative. Given the absence of extensive primary literature on this specific molecule, this document serves as a foundational reference, consolidating known data and presenting scientifically grounded hypotheses for its synthesis and application based on established principles of indole chemistry.

Introduction: The Indole Nucleus and the Promise of Polysubstitution

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its rigid, bicyclic structure and electron-rich nature make it a privileged scaffold for molecular recognition and electronic applications. While many indole derivatives have been explored, polysubstituted indoles with multiple acidic functional groups, such as 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, represent a more specialized class. The presence of three distinct carboxylic acid groups on the indole core suggests a high potential for complex coordination chemistry, multi-point hydrogen bonding, and utility as a versatile building block for larger, more complex molecular architectures.

This whitepaper will detail the known physicochemical properties of this compound, propose logical and robust synthetic pathways, and explore its potential applications in drug discovery and materials science, providing a critical resource for researchers looking to exploit its unique structural features.

Compound Identification and Physicochemical Properties

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a chemical compound with the molecular formula C₁₂H₉NO₆ and a molecular weight of approximately 263.21 g/mol .[3] The structure features a central indole ring system with carboxylic acid groups at positions 2 and 5, and a carboxymethyl (-CH₂COOH) group at position 3.[3] This trifunctional nature imparts significant acidity and polarity to the molecule.[3]

| Property | Value | Source |

| IUPAC Name | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | [3] |

| CAS Number | 727687-76-5 | [3] |

| Molecular Formula | C₁₂H₉NO₆ | [3] |

| Molecular Weight | 263.21 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O | [3] |

| InChI Key | NIOZBYKVIVFYCM-UHFFFAOYSA-N | [3] |

Proposed Synthetic Pathways: A Logic-Driven Approach

Retrosynthetic Analysis

A plausible retrosynthetic strategy involves disconnecting the C3 side chain and the C5 carboxyl group, leading back to a simpler indole-2-carboxylic acid derivative. This precursor can be traced back to a substituted aniline and a pyruvate derivative via a Fischer indole synthesis.

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Protocol

The following protocol is a hypothetical, yet chemically sound, pathway for laboratory synthesis.

Step 1: Fischer Indole Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate

-

Reactants: (4-bromophenyl)hydrazine and ethyl pyruvate.

-

Rationale: The Fischer indole synthesis is a reliable method for constructing the indole ring.[4] Starting with (4-bromophenyl)hydrazine strategically places a bromine atom at the 5-position, which can be converted to a carboxylic acid in a later step. The pyruvate provides the atoms for the pyrrole ring, including the C2-carboxylate ester.

-

Procedure:

-

Dissolve (4-bromophenyl)hydrazine hydrochloride in ethanol, followed by the addition of ethyl pyruvate.

-

Heat the mixture to reflux for 2-4 hours to form the hydrazone intermediate.

-

Cool the reaction, then add a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heat to induce cyclization.

-

Monitor reaction completion by TLC.

-

Quench the reaction with ice water and extract the product with ethyl acetate. Purify by column chromatography.

-

Step 2: Alkylation at C3 with a Carboxymethyl Equivalent

-

Reactant: Ethyl 5-bromo-1H-indole-2-carboxylate and an alkylating agent like ethyl bromoacetate.

-

Rationale: The C3 position of the indole ring is nucleophilic and can be alkylated. Using ethyl bromoacetate introduces the desired two-carbon side chain as an ester, which protects the carboxylic acid.

-

Procedure:

-

Deprotonate the indole nitrogen of the product from Step 1 using a mild base (e.g., NaH) in an aprotic solvent like DMF.

-

Add ethyl bromoacetate to the reaction mixture at 0°C and allow it to warm to room temperature.

-

Stir until the starting material is consumed (monitor by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting tri-ester intermediate.

-

Step 3: Carboxylation at C5 via Lithium-Halogen Exchange

-

Reactant: The tri-ester intermediate from Step 2.

-

Rationale: The aryl bromide at C5 is ideal for conversion to a carboxylic acid. A lithium-halogen exchange followed by quenching with carbon dioxide (dry ice) is an effective method.

-

Procedure:

-

Dissolve the C5-bromo tri-ester in dry THF and cool to -78°C under an inert atmosphere.

-

Add n-butyllithium dropwise to perform the lithium-halogen exchange.

-

After a short stirring period, quench the resulting aryllithium species by adding an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature, then acidify with aqueous HCl to protonate the carboxylate.

-

Extract the product and purify.

-

Step 4: Saponification (Ester Hydrolysis)

-

Reactant: The resulting tri-ester from Step 3.

-

Rationale: The final step is to convert all three ester groups into carboxylic acids. Base-mediated hydrolysis (saponification) is a standard procedure for this transformation.

-

Procedure:

-

Dissolve the tri-ester in a mixture of THF/methanol and water.

-

Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir at room temperature or with gentle heating until hydrolysis is complete.

-

Acidify the reaction mixture with cold 1M HCl to precipitate the final product, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Caption: Relationship between molecular features and potential applications.

Conclusion

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid represents an intriguing yet underexplored molecule. While its discovery and history are not formally documented in scientific literature, its structure alone implies significant potential. The physicochemical data available from chemical suppliers provides a starting point for its study. The synthetic pathways proposed in this guide, based on fundamental and reliable organic reactions, offer a clear roadmap for its preparation in a laboratory setting. Its promise as a tritopic linker in MOFs, a metal-chelating fragment in drug design, and a versatile building block in organic synthesis warrants further investigation by the scientific community. This document aims to catalyze that exploration by providing a solid foundation of technical knowledge and strategic insight.

References

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Available from: [Link]

-

National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]

-

PubChem. 3-(Carboxymethyl)pentane-1,2,5-tricarboxylic acid | C10H14O8 | CID 90937456. Available from: [Link]

-

PubMed Central (PMC). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Available from: [Link]

-

PubChem. 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. Available from: [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

-

PubMed Central (PMC). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid: A Technical Guide to Emerging Research Areas

Introduction: The Architectural Promise of a Multifunctional Indole Scaffold

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a unique heterocyclic compound distinguished by an indole nucleus trisubstituted with carboxylic acid functionalities. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The strategic placement of three carboxylic acid groups on this scaffold presents a compelling case for its exploration in drug discovery. These acidic moieties can serve as critical pharmacophoric features, engaging in hydrogen bonding, ionic interactions, and metal chelation within biological targets. This guide delineates promising, data-driven research avenues for this molecule, offering a technical roadmap for its evaluation as a novel therapeutic agent.

Core Physicochemical Properties

A foundational understanding of the molecule's characteristics is paramount for designing robust experimental workflows.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₆ | Smolecule[3] |

| Molecular Weight | 263.21 g/mol | Smolecule[3] |

| Appearance | Solid (predicted) | --- |

| Solubility | High in polar solvents (predicted) | Smolecule[3] |

| pKa | Multiple acidic protons (predicted) | --- |

Section 1: Oncology - Targeting Key Pathways in Cancer Progression

The indole nucleus is a well-established pharmacophore in oncology.[1][3] Based on the activities of structurally related indole-2-carboxylic acids, we propose two primary research directions for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in cancer therapy.

Dual Inhibition of IDO1/TDO for Cancer Immunotherapy

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[4] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell-mediated anti-tumor immunity. Dual inhibition of IDO1 and TDO is a promising strategy to restore immune surveillance. Several indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity.[4] The dicarboxylic acid moieties of our lead compound could mimic the substrate tryptophan and effectively chelate the heme iron at the active site of these enzymes.

Experimental Workflow:

Caption: Proposed workflow for evaluating IDO1/TDO inhibitory activity.

Experimental Protocol: Recombinant IDO1 Inhibition Assay [5][6][7][8][9]

-

Reagents: Recombinant human IDO1, L-tryptophan, methylene blue, ascorbic acid, catalase, potassium phosphate buffer.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

-

Procedure: a. Prepare a reaction mixture containing assay buffer, catalase, ascorbic acid, and methylene blue. b. Add the test compound (3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid) at various concentrations. c. Initiate the reaction by adding recombinant IDO1 and L-tryptophan. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding trichloroacetic acid. f. Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. g. Centrifuge to pellet precipitated protein. h. Add Ehrlich's reagent to the supernatant. i. Measure the absorbance at 480 nm to quantify kynurenine production.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR) and Cyclin-Dependent Kinases (CDKs)

Scientific Rationale: Several indole-2-carboxamide derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDK2.[1] The multiple carboxylic acid groups of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid could potentially form strong interactions with the ATP-binding pocket of these kinases.

Experimental Workflow:

Caption: Workflow for assessing kinase inhibition and anti-proliferative effects.

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™) [10][11][12][13][14][15][16][17][18]

-

Reagents: Recombinant human EGFR, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure: a. Set up the kinase reaction in a 96-well plate with EGFR, substrate, and varying concentrations of the test compound in kinase buffer. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for 60 minutes. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. e. Incubate at room temperature for 40 minutes. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Incubate at room temperature for 30 minutes. h. Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate percent inhibition and determine the IC50 value.

Section 2: Infectious Diseases - A Scaffold for Novel Antimicrobials

The indole core is present in many natural and synthetic antimicrobial agents. The unique substitution pattern of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid warrants its investigation against various pathogens.

Antitubercular Activity

Scientific Rationale: Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth.[19] The mechanism of action for some of these compounds involves targeting essential enzymes in the Mtb cell wall synthesis pathway. The structural features of our lead compound could allow it to interfere with key mycobacterial enzymes.

Experimental Protocol: Mycobacterial Growth Inhibition Assay (MGIA) [20][21][22][23][24]

-